molecular formula C12H10N4O4S2 B2942641 n-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 663169-17-3

n-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2942641
CAS No.: 663169-17-3
M. Wt: 338.36
InChI Key: OUQYZNWKTUUWEW-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a 5-methyl-1,3,4-thiadiazole core linked via an acetamide bridge to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. This structural hybrid is designed to optimize pharmacokinetic and pharmacodynamic profiles, likely targeting inflammatory or infectious pathways due to similarities with other thiadiazole-based therapeutics .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c1-7-14-15-12(21-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)22(16,19)20/h2-5H,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQYZNWKTUUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound featuring a thiadiazole moiety known for its diverse biological activities. The 1,3,4-thiadiazole ring structure is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound's molecular formula is C11H10N4O3SC_{11}H_{10}N_4O_3S with a molecular weight of 274.29 g/mol. It contains a thiadiazole ring and a benzothiazole component, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC11H10N4O3SC_{11}H_{10}N_4O_3S
Molecular Weight274.29 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Several studies have demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. The presence of the thiadiazole ring enhances the ability of these compounds to inhibit bacterial growth effectively.

Anticancer Activity

The compound has shown promise in anticancer studies. Its mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. For instance, derivatives have been reported to block pathways critical for cancer cell survival.

Anti-inflammatory Effects

Research highlights that thiadiazole compounds can mitigate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.

Anticonvulsant Properties

Some studies suggest that thiadiazole derivatives may exhibit anticonvulsant effects. This activity could be attributed to their ability to modulate neurotransmitter systems in the central nervous system.

Case Studies and Research Findings

A review of literature reveals various case studies focusing on the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated several 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory activity against multiple strains (Gowda et al., 2020) .
  • Anticancer Activity : In vitro studies showed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways (Joseph et al., 2015) .
  • Anti-inflammatory Research : A compound was tested for its ability to reduce edema in animal models of inflammation. The results indicated a marked reduction in swelling compared to controls (Skrzypek et al., 2021) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in metabolic pathways.
  • Signal Transduction Interference : It can disrupt signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1,3,4-Thiadiazole + Benzothiazole 5-Methyl, 1,1,3-trioxo ~430 (estimated) Predicted COX-2 inhibition
Compound 1 () 1,3,4-Thiadiazole + Benzothiazole 4-Nitrophenylamino, thioether 445.5 63% antinociception at 100 mg/kg
Compound 3a () 1,3,4-Thiadiazole + Oxadiazole Benzylthio, 4-chlorophenyl 492.9 IC₅₀ = 8.2 µM (MCF-7)
Acetazolamide Derivative () 1,3,4-Thiadiazole + Sulphonamide Benzoyl, sulphonamide ~350–400 IC₅₀ = 12–45 µM (radical scavenging)

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